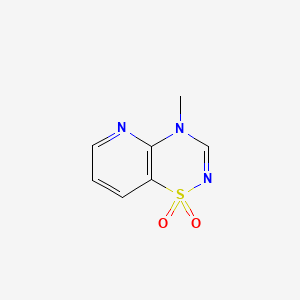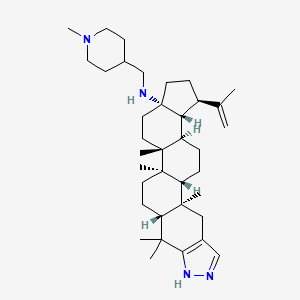
Estrone-N-O-C1-amido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound specifically binds to estrogen receptor α (ERα) and forms a complex with the cIAP1 ligand Bestatin through a linker, leading to the creation of SNIPER . Estrone-N-O-C1-amido is primarily used for research purposes and has significant implications in the field of estrogen receptor studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estrone-N-O-C1-amido involves the derivation from Estrone. The process typically includes the following steps:
Aromatization Reaction: This involves the conversion of 19-nor-4-androstenedione to Estrone using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor.
Linker Attachment: The Estrone derivative is then linked to the cIAP1 ligand Bestatin to form the final compound.
Industrial Production Methods
The industrial production of this compound is not extensively documented, but it generally follows the principles of large-scale organic synthesis. The process involves:
Batch Processing: Utilizing large reactors to carry out the aromatization and linker attachment reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Estrone-N-O-C1-amido undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Estrone-N-O-C1-amido has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of estrogen receptors and their interactions with other molecules.
Biology: Employed in research on cellular signaling pathways and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders and cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mecanismo De Acción
Estrone-N-O-C1-amido exerts its effects by specifically binding to estrogen receptor α (ERα). The mechanism involves:
Binding: The compound binds to ERα, forming a hormone-receptor complex.
Dimerization: The hormone-bound receptors dimerize and translocate to the nucleus of the cell.
Gene Regulation: The dimerized receptors bind to estrogen response elements (ERE) on genes, regulating their expression and influencing cellular functions.
Comparación Con Compuestos Similares
Estrone-N-O-C1-amido is unique in its specific binding to ERα and its ability to form a complex with the cIAP1 ligand Bestatin. Similar compounds include:
Estradiol: Another estrogen ligand with higher estrogenic potency.
Estriol: A weaker estrogen compared to Estrone and Estradiol.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
This compound stands out due to its specific applications in research and its unique mechanism of action involving the formation of SNIPER complexes .
Propiedades
Fórmula molecular |
C20H26N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide |
InChI |
InChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1 |
Clave InChI |
BRIUPFOIZXODON-OHXOXDMJSA-N |
SMILES isomérico |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)N)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
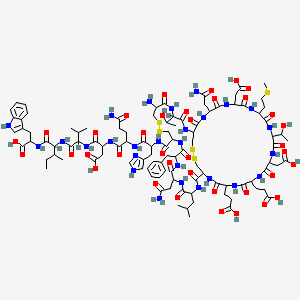
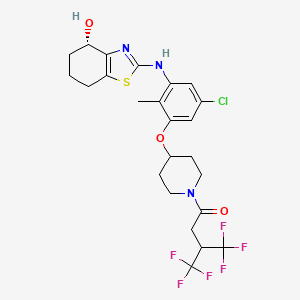
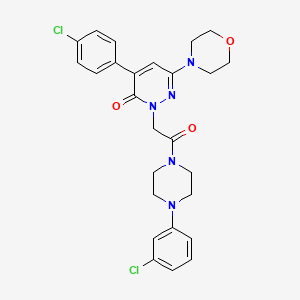
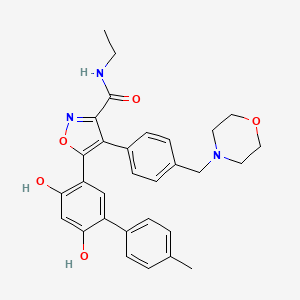
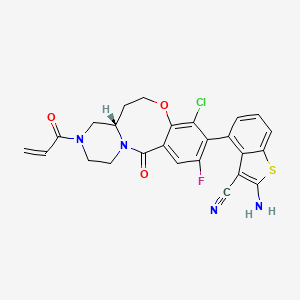
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
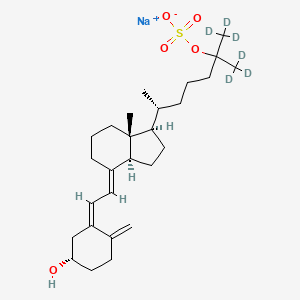
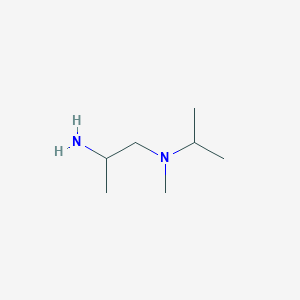
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
